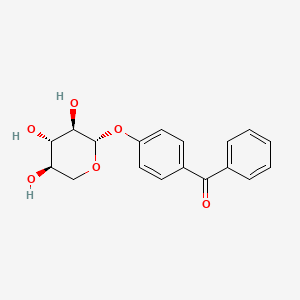

Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)-

Descripción

Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- is a glycosylated aromatic ketone with the molecular formula C₁₈H₁₈O₇. Its structure comprises a phenyl group linked via a ketone to a second phenyl ring substituted with a beta-D-xylopyranosyl moiety (a pentose sugar) through an ether bond. This compound is notable for its hybrid aromatic-carbohydrate architecture, which confers unique physicochemical properties, such as enhanced hydrophilicity compared to purely aromatic systems. Potential applications include biomaterials, drug delivery systems, or alternatives to endocrine-disrupting chemicals like bisphenol A (BPA) .

Propiedades

Número CAS |

83354-85-2 |

|---|---|

Fórmula molecular |

C18H18O6 |

Peso molecular |

330.3 g/mol |

Nombre IUPAC |

phenyl-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |

InChI |

InChI=1S/C18H18O6/c19-14-10-23-18(17(22)16(14)21)24-13-8-6-12(7-9-13)15(20)11-4-2-1-3-5-11/h1-9,14,16-19,21-22H,10H2/t14-,16+,17-,18+/m1/s1 |

Clave InChI |

ZYNZCAFXRWYJMJ-SPUZQDLCSA-N |

SMILES isomérico |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)O)O |

SMILES canónico |

C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de fenil(4-(beta-D-xilopiranósiloxi)fenil)metanona típicamente implica la condensación de un derivado de fenil metanona con un donador de beta-D-xilopiranósil. Esta reacción a menudo está catalizada por ácidos o enzimas para facilitar la formación del enlace glucosídico . Las condiciones de reacción generalmente requieren temperaturas controladas y niveles de pH para asegurar altos rendimientos y pureza del producto.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto a menudo incluye el uso de reactores de flujo continuo y sistemas automatizados para mantener una calidad y un rendimiento constantes .

Análisis De Reacciones Químicas

Tipos de Reacciones

Fenil(4-(beta-D-xilopiranósiloxi)fenil)metanona se somete a varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Permanganato de potasio, trióxido de cromo

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio

Nucleófilos: Halógenos, aminas

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Fenil(4-(beta-D-xilopiranósiloxi)fenil)metanona tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de fenil(4-(beta-D-xilopiranósiloxi)fenil)metanona implica su interacción con dianas moleculares y vías específicas. Este compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a varios efectos biológicos . Las dianas moleculares y vías exactas dependen de la aplicación y el contexto específico de uso.

Comparación Con Compuestos Similares

Methanone, (4-Nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- (CID 3068317)

Structural and Functional Differences :

- Molecular Formula: C₁₈H₁₇NO₈ (vs. C₁₈H₁₈O₇ for the target compound).

- Substituent: A nitro group (-NO₂) replaces the phenyl group on one aromatic ring, introducing electron-withdrawing effects.

- Polarity : The nitro group increases polarity and may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO).

- Applications : Nitro groups are common in dyes and intermediates; this derivative could serve in photodynamic therapy or analytical chemistry due to its UV activity .

Data Table :

| Property | Target Compound | Nitro Derivative (CID 3068317) |

|---|---|---|

| Molecular Formula | C₁₈H₁₈O₇ | C₁₈H₁₇NO₈ |

| Molecular Weight (g/mol) | ~346.36 | ~375.36 |

| Key Functional Groups | Ketone, aryl ether, glycoside | Nitro, ketone, aryl ether, glycoside |

| Solubility | Moderate in polar solvents | Higher in polar aprotic solvents |

| Toxicity Considerations | Likely low (glycoside reduces bioavailability) | Nitro group may increase toxicity |

Bisphenol A (BPA) and Alternatives

Structural Contrast :

- BPA (C₁₅H₁₆O₂) features two phenol groups connected by an isopropylidene bridge, lacking a glycoside or ketone.

- Polarity : BPA is hydrophobic (log P ~3.4), whereas the target compound’s xylose moiety increases hydrophilicity.

- Applications: BPA is widely used in plastics and thermal paper but is restricted due to endocrine disruption.

Data Table :

| Property | Target Compound | BPA |

|---|---|---|

| Molecular Formula | C₁₈H₁₈O₇ | C₁₅H₁₆O₂ |

| Molecular Weight (g/mol) | ~346.36 | 228.29 |

| Key Functional Groups | Ketone, aryl ether, glycoside | Two phenol groups, isopropylidene |

| Water Solubility | Higher (due to xylose) | Low (~300 mg/L) |

| Endocrine Activity | Likely negligible | High (estrogen mimic) |

Research Findings and Implications

- Collision Cross-Section Analysis : highlights the nitro derivative’s use in mass spectrometry studies, suggesting the target compound could be analyzed similarly for pharmacokinetic profiling .

- Thermal Stability : The xylose moiety may improve thermal degradation resistance compared to BPA, critical for industrial applications .

Actividad Biológica

Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)-, also known by its CAS number 83354-85-2, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C18H17NO8

- Molecular Weight : 357.33 g/mol

- IUPAC Name : Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)-

Biological Activity Overview

Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- exhibits various biological activities, including antimicrobial and anticancer properties. The compound's structure allows it to interact with biological targets, influencing cellular pathways and processes.

The mechanism of action for Methanone involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It has the potential to bind to receptors, modulating their activity and affecting downstream signaling pathways.

- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Antimicrobial Activity

A study investigated the antimicrobial effects of Methanone against various bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhimurium | 128 |

These findings suggest that Methanone could be a promising candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have shown that Methanone exhibits cytotoxic effects on cancer cell lines. For instance, research conducted on breast cancer cell lines (MCF-7) revealed that treatment with Methanone resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 45 |

The IC50 value was calculated to be approximately 30 µM, indicating significant potential for further development in cancer therapy.

Comparative Analysis with Similar Compounds

Methanone can be compared to other phenolic compounds known for their biological activities. For instance:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- | Antimicrobial, Anticancer | 30 |

| Curcumin | Antioxidant, Anti-inflammatory | 25 |

| Resveratrol | Anticancer | 15 |

The data indicates that while Methanone has promising activity, other compounds may exhibit stronger effects under certain conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.